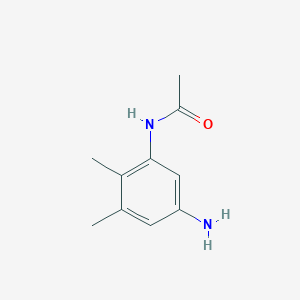

N-(5-amino-2,3-dimethylphenyl)acetamide

Description

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-(5-amino-2,3-dimethylphenyl)acetamide |

InChI |

InChI=1S/C10H14N2O/c1-6-4-9(11)5-10(7(6)2)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) |

InChI Key |

HYQLHYQHXBSNIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)NC(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2,3-dimethylphenyl)acetamide typically involves the acylation of 5-amino-2,3-dimethylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amines derived from the reduction of the acetamide group.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(5-amino-2,3-dimethylphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as an analgesic or anti-inflammatory agent.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-amino-2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares N-(5-amino-2,3-dimethylphenyl)acetamide with structurally related compounds:

Notes:

- This may affect solubility and crystallization behavior .

- Hydrogen Bonding: Amino groups enhance hydrogen-bonding capacity, as seen in N-(3-chloro-4-hydroxyphenyl)acetamide, which forms photoproducts via interactions with hydroxyl groups .

- Chlorinated Derivatives : Chlorine substituents (e.g., in alachlor) increase lipophilicity (logP) and bioactivity, making them effective herbicides .

Physical and Chemical Properties

- logP : The 2,3-dimethyl isomer is predicted to have a logP ~0.8 (similar to the 2,4-dimethyl analog) , lower than chlorinated derivatives (e.g., alachlor, logP ≈ 3.5), indicating reduced lipid solubility.

- Melting Points : Methyl-substituted acetamides (e.g., 92–94°C in ) generally exhibit higher melting points than halogenated variants due to tighter crystal packing .

Biological Activity

N-(5-amino-2,3-dimethylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is an acetamide derivative characterized by the presence of an amino group and two methyl groups on a phenyl ring. Its chemical structure can be represented as follows:

This structure is significant because it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC)

The efficacy of this compound was evaluated through MIC assays. The results indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics. The following table summarizes the MIC values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| Staphylococcus aureus | 12.5 | Lower than Levofloxacin |

| Escherichia coli | 25 | Comparable to standard |

| Klebsiella pneumoniae | 50 | Higher than standard |

These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in relation to its effects on cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer).

Cell Viability Assays

In vitro studies demonstrated that this compound significantly reduced cell viability in both cancer cell lines. The results are summarized in the following table:

| Cell Line | Concentration (µM) | Viability (%) | Statistical Significance |

|---|---|---|---|

| Caco-2 | 10 | 45 | p < 0.001 |

| A549 | 25 | 60 | p < 0.01 |

These results indicate that the compound has a dose-dependent effect on cell viability, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis.

Case Studies and Research Findings

- Case Study on Antibacterial Activity : A study conducted on a series of acetamide derivatives revealed that this compound demonstrated superior antibacterial activity against resistant strains of Staphylococcus aureus, outperforming several known antibiotics .

- Research on Anticancer Properties : A recent publication highlighted the ability of this compound to inhibit proliferation in Caco-2 cells by promoting apoptotic pathways . This study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.